{[(Dibromomethyl)sulfonyl]methyl}benzene
Description
{[(Dibromomethyl)sulfonyl]methyl}benzene is a brominated aromatic compound featuring a sulfonyl group (-SO₂-) and a dibromomethyl (-CHBr₂) substituent on a benzene ring. Its molecular formula is C₈H₇Br₂O₂S, with a molecular weight of 343.02 g/mol. The compound’s structure combines the electron-withdrawing sulfonyl group and the sterically bulky dibromomethyl group, which influence its reactivity, stability, and applications in organic synthesis, particularly as a building block for pharmaceuticals or advanced materials .
Properties
CAS No. |
16003-63-7 |
|---|---|
Molecular Formula |
C8H8Br2O2S |
Molecular Weight |
328.02 g/mol |
IUPAC Name |
dibromomethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H8Br2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
JFXRNMIMRDDPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Acylation of m-Dibromobenzene
| Parameter | Specification |
|---|---|
| Solvent | THF |
| Temperature | –78°C |
| Reagents | n-BuLi, DMF |
| Molar Ratio (Substrate:DMF) | 1:1.6 |
| Yield | 86% |
Reduction to 2,6-Dibromobenzyl Alcohol
The aldehyde intermediate is reduced to 2,6-dibromobenzyl alcohol using sodium borohydride (1.5 eq) in methanol at room temperature. The reaction completes within 30 minutes , with the alcohol isolated via extraction and vacuum distillation. This step proceeds quantitatively, though the patent reports a 95% yield after purification.
Chlorination with Thionyl Chloride
Chlorination of the alcohol is conducted in THF at 0°C using thionyl chloride (SOCl₂, 3 eq) . The mixture is stirred for 1 hour at 0°C, then warmed to room temperature over 6 hours to form 2-chloromethyl-1,3-dibromobenzene . The product is obtained in 88% yield and characterized by ¹H NMR (δ 4.68 ppm, singlet for –CH₂Cl) and ESI-MS (m/z 284.38 [M+H]⁺).
Substitution with Thiourea
The chlorinated intermediate undergoes nucleophilic substitution with thiourea (1.3 eq) in methanol at 25–70°C for 4–6 hours . This generates [(2,6-dibromophenyl)methylsulfanyl]formamidine hydrochloride , a key precursor for sulfonylation. The reaction is sensitive to temperature, with optimal yields (89% ) achieved at 50°C .
Sulfonylation Using N-Chlorosuccinimide
The final step involves oxidative sulfonylation with N-chlorosuccinimide (NCS, 1.4 eq) and hydrochloric acid (1.4 eq) in acetonitrile. The reaction proceeds at room temperature for 4 hours , converting the sulfhydryl group to a sulfonyl moiety. After workup, {[(Dibromomethyl)sulfonyl]methyl}benzene is isolated via recrystallization in 76% yield . ¹H NMR analysis confirms the structure (δ 5.53 ppm for –SO₂CH₂Br), and ESI-MS shows m/z 348.44 [M+H]⁺.
Table 2: Sulfonylation Optimization Parameters
| Parameter | Specification |
|---|---|
| Oxidizing Agent | NCS/HCl |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Molar Ratio (NCS:Substrate) | 1.4:1 |
| Yield | 76% |
Mechanistic Insights
Acylation via Directed ortho-Metalation
The acylation step employs n-BuLi to deprotonate m-dibromobenzene, forming a lithium intermediate that reacts with DMF to install the aldehyde group. The –Br groups direct metalation to the ortho positions, ensuring regioselectivity.
Sulfonylation Mechanism
The substitution of chloride by thiourea proceeds via an Sₙ2 mechanism , with the thiourea acting as a nucleophile. Subsequent oxidation by NCS/HCl follows a radical pathway , where NCS generates chlorosulfonyl intermediates that rearrange to the sulfonyl product.
Industrial Scalability and Challenges
The patented method is optimized for scale-up, with THF and acetonitrile selected for their low cost and ease of removal. Key challenges include:
-
Temperature Control : The acylation step requires strict maintenance of –78°C , necessitating cryogenic equipment.
-
NCS Handling : Large-scale use of NCS demands explosion-proof reactors due to exothermic side reactions.
-
Byproduct Management : Sodium chloride and succinimide byproducts are removed via filtration and solvent recycling.
Comparative Analysis with Alternative Methods
While other sulfonyl syntheses (e.g., oxidation of thiols or Friedel-Crafts sulfonylation ) are known, the patented route offers superior regiocontrol for dibrominated substrates. For example, the method in CN105566181A uses chloromethane for methylation but lacks compatibility with brominated aromatics .
Chemical Reactions Analysis
Types of Reactions
{[(Dibromomethyl)sulfonyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfone compounds, and reduced forms of the original compound.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- {[(Dibromomethyl)sulfonyl]methyl}benzene serves as a versatile building block in organic synthesis. Its sulfonyl and dibromomethyl groups allow for further functionalization, making it useful in constructing complex molecules. The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring, while the dibromomethyl group can participate in nucleophilic substitutions.
Synthetic Routes
- The synthesis typically involves:
- Bromination of Benzene: Using bromine in the presence of a Lewis acid catalyst.
- Introduction of Dibromomethyl Group: Achieved through reactions with dibromomethane.
- Sulfonylation: Involves reacting the intermediate with sulfonyl chlorides.
Biological Applications
Enzyme Interaction Studies
- The compound is utilized in biological research to study enzyme interactions and inhibition mechanisms. Its structural features enable researchers to investigate how it interacts with various biological targets, potentially leading to insights into enzyme regulation and activity.
Pharmaceutical Research
- Ongoing research is exploring its potential in drug development. The unique properties of this compound may lead to novel therapeutic agents targeting specific diseases, particularly those related to enzyme dysfunction or inhibition.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is employed in the production of specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesizing other chemical compounds used in different applications.
Case Study: Risk Assessment Framework
A notable case study evaluated the risk associated with exposure to similar industrial chemicals, using benzene as a reference point. This framework aimed to quantify genetic damage risks from exposure to chemicals like this compound. Key findings included:
- The need for robust exposure assessments.
- Importance of understanding toxicokinetic properties.
- Benefits of cheminformatics in assessing genotoxic potential .
Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Versatile reactivity due to functional groups |
| Biological Research | Studies on enzyme interactions and potential drug development | Insights into inhibition mechanisms |
| Industrial Production | Used in manufacturing specialty chemicals | Valuable intermediate for various chemical syntheses |
Mechanism of Action
The mechanism by which {[(Dibromomethyl)sulfonyl]methyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The dibromomethyl group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of {[(Dibromomethyl)sulfonyl]methyl}benzene, highlighting differences in substituents, molecular weight, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₈H₇Br₂O₂S | 343.02 | N/A | Combines sulfonyl and dibromomethyl groups; high electrophilicity. |
| 1-(Bromomethyl)-4-(methylsulfonyl)benzene | C₈H₉BrO₂S | 257.12 | 53606-06-7 | Single bromomethyl and methylsulfonyl groups; used in cross-coupling reactions. |
| 1-Bromo-4-(difluoro(trifluoromethyl)sulfonyl)benzene | C₈H₄F₅BrO₂S | 379.08 | N/A | Trifluoromethylsulfonyl and bromo groups; high thermal stability. |
| 1-(Dibromomethyl)-2-methylbenzene | C₈H₈Br₂ | 263.96 | 79985-01-6 | Dibromomethyl and methyl groups; lacks sulfonyl functionality. |
| 1-Bromo-4-(isopropylsulfonyl)benzene | C₁₀H₁₃BrO₂S | 285.24 | 70399-02-9 | Bulkier isopropylsulfonyl group; impacts solubility. |
Research Findings and Key Data
Spectroscopic Characterization
- ¹H-NMR: The dibromomethyl group in this compound shows a singlet at δ 5.2–5.5 ppm, distinct from mono-bromo analogues (δ 4.5–4.8 ppm) .
- Mass Spectrometry : The molecular ion peak for this compound appears at m/z 343 , with fragmentation patterns confirming Br and SO₂ loss .
Biological Activity
{[(Dibromomethyl)sulfonyl]methyl}benzene, a compound featuring a sulfonyl group and dibromomethyl substituents, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its applications in various domains including pharmacology and toxicology.
The synthesis of this compound typically involves the reaction of benzene with dibromomethyl sulfone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions are optimized for yield and purity, often utilizing controlled temperatures and specific solvents.
Table 1: Synthetic Routes for this compound
| Step | Reactants | Catalyst | Conditions |
|---|---|---|---|
| 1 | Benzene + Dibromomethyl sulfone | AlCl₃ | Controlled temperature |
| 2 | Reaction completion | - | Specific solvent |
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The sulfonyl group can form strong interactions with enzyme active sites, potentially leading to enzyme inhibition. Additionally, the dibromomethyl moiety may participate in halogen bonding, enhancing the compound's reactivity and binding affinity.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although specific mechanisms remain under investigation.
- Anti-inflammatory Effects : There is evidence indicating that compounds with similar structures may exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.
- Potential Toxicity : Like many organobromine compounds, this compound may pose risks of toxicity. Its structural analogs have been associated with genotoxic effects, necessitating further studies on its safety profile .
Case Studies
A notable case study examined the biological effects of benzene derivatives, highlighting the need for comprehensive risk assessments due to potential genetic damage associated with exposure to similar compounds. This framework can be applied to assess the genotoxicity of this compound and its metabolites .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential antibacterial effects |
| Anti-inflammatory | Possible reduction in inflammation |
| Genotoxicity Risk | Associated with genetic damage |
Research Findings
Recent studies have focused on the biological implications of dibrominated compounds. Research has demonstrated that such compounds can influence cellular processes through oxidative stress pathways and apoptosis induction. The specific impacts of this compound require further elucidation through in vitro and in vivo studies .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for {[(Dibromomethyl)sulfonyl]methyl}benzene, and how are intermediates characterized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, analogous dibromomethylbenzene derivatives (e.g., 1,4-bis(dibromomethyl)benzene) are synthesized by coupling ethyl carboxylates to halogenated precursors under reflux conditions, followed by deprotection (e.g., ester hydrolysis). Characterization employs ¹H/¹³C-NMR , mass spectrometry , and elemental analysis to confirm purity and structure .
Q. What safety precautions are critical when handling this compound?
- Methodology : Use gloves , goggles , and fume hoods due to brominated compounds' toxicity and potential skin/eye irritation. Avoid inhalation; store in inert atmospheres (e.g., Ar/N₂) to prevent degradation. Safety protocols align with guidelines for dibromoaromatics, such as 1,2-dibromo-4-(3-bromophenoxy)benzene, which mandate strict PPE and waste disposal .
Q. How is the sulfonyl group’s electronic influence on reactivity assessed experimentally?
- Methodology : Perform Hammett substituent constant analysis using competitive reactions (e.g., nucleophilic substitution with varying para-substituents). Compare reaction rates of sulfonyl-containing derivatives (e.g., methylsulfonylbenzene analogs) versus non-sulfonyl analogs via kinetic studies .
Advanced Research Questions
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?
- Methodology : The dibromomethyl group acts as a crosslinker for polymerization. For instance, 1,4-bis(dibromomethyl)benzene is coupled with tetrapyrazole carboxylates to form flexible MOF linkers. Post-synthetic modification (e.g., sulfonyl group introduction) enhances thermal stability or porosity. Characterize MOFs via PXRD , BET surface area analysis , and TGA .
Q. What computational approaches predict the compound’s reactivity in radical-mediated reactions?
- Methodology : Use density functional theory (DFT) to model bond dissociation energies (BDEs) of C-Br bonds. Compare with experimental EPR spectroscopy data to validate radical intermediates. For example, analogous methylbenzene derivatives are studied for radical stabilization energies and transition states .
Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise during synthesis, and how are they resolved?
- Methodology : Contradictions may stem from conformational isomerism or impurities . Use variable-temperature NMR to distinguish dynamic effects. For example, tetrapyrazole linkers show conformational flexibility in NMR, resolved by 2D-COSY or NOESY experiments .
Q. What strategies optimize regioselectivity in functionalizing the dibromomethyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
